molecular formula C21H38O4 B13828124 7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid

7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid

Cat. No.: B13828124
M. Wt: 354.5 g/mol
InChI Key: JERCJPRNXXOPNI-IDYZSHNDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Deprostil is synthesized through a multi-step process involving the cyclization of a suitable precursor followed by functional group modifications. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of Deprostil involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Deprostil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Deprostil has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying prostaglandin analogs and their reactions.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Used in the treatment of gastric ulcers and related conditions. It is also studied for its potential therapeutic effects in other diseases.

    Industry: Employed in the synthesis of other prostaglandin analogs and related compounds.

Mechanism of Action

Deprostil exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin receptors on the surface of cells, leading to the activation of intracellular signaling pathways. This results in the inhibition of gastric acid secretion and promotion of mucosal protection in the stomach .

Comparison with Similar Compounds

Deprostil is compared with other prostaglandin analogs such as:

    Misoprostol: Another prostaglandin analog used for similar therapeutic purposes. Deprostil has a different side effect profile and potency.

    Alprostadil: Used primarily for its vasodilatory effects. Deprostil is more focused on anti-ulcer activity.

    Dinoprostone: Used in obstetrics for labor induction. .

Similar Compounds

  • Misoprostol
  • Alprostadil
  • Dinoprostone

Deprostil stands out due to its specific anti-ulcer properties and unique chemical structure, making it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

IUPAC Name

7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C21H38O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h17-18,25H,3-16H2,1-2H3,(H,23,24)/t17?,18-,21?/m1/s1

InChI Key

JERCJPRNXXOPNI-IDYZSHNDSA-N

Isomeric SMILES

CCCCCC(C)(CCC1CCC(=O)[C@@H]1CCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C)(CCC1CCC(=O)C1CCCCCCC(=O)O)O

Origin of Product

United States

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